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molecular formula C14H24O3Si B8671772 Phenethyltriethoxysilane CAS No. 13340-46-0

Phenethyltriethoxysilane

Cat. No. B8671772
M. Wt: 268.42 g/mol
InChI Key: VBSUMMHIJNZMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048994

Procedure details

200 mg Of styrene, 320 mg of triethoxysilane, and 370 mg of toluene were placed in a glass reaction tube and 0.004 ml of ethyl acetate was added. Next, 0.01 ml of a toluene solution of a 0-valent platinum complex of divinyltetramethyldisiloxane (platinum content: 0.4 Wt. %) was added to this mixture. The reaction tube was sealed with Teflon tape and heated for 30 minutes in an oil bath at 41° C. When the tube contents were analyzed by GC-MS following cooling, the conversion rate of styrene was 13.5%, phenethyltriethoxysilane was produced at a yield of 8.5%, and the yield of (α-methylbenzyl) triethoxysilane was 13.6%.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0.004 mL
Type
solvent
Reaction Step One
Quantity
370 mg
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.01 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:9]([O:11][SiH:12]([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])[CH3:10].C([Si](C=C)(C)O[Si](C)(C)C)=C>C1(C)C=CC=CC=1.C(OCC)(=O)C>[CH2:1]([Si:12]([O:16][CH2:17][CH3:18])([O:13][CH2:14][CH3:15])[O:11][CH2:9][CH3:10])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
320 mg
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
0.004 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
370 mg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Si](O[Si](C)(C)C)(C)C=C
Name
Quantity
0.01 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
41 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
following cooling

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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